
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is a complex organic compound that belongs to the class of isoquinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate typically involves multi-step organic reactions. One common method includes the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by the formation of the isoquinoline ring system. The final step usually involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: Conversion of the isoquinoline ring to its oxidized form.
Reduction: Reduction of the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a drug candidate or a pharmacological tool.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-amino-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
- Methyl 2-((tert-butoxycarbonyl)amino)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-phenyl-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate is unique due to the presence of both the tert-butoxycarbonyl-protected amine group and the phenyl-substituted isoquinoline ring. This combination of functional groups may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C23H28N2O4 |
|---|---|
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-phenyl-3,4-dihydro-1H-isoquinolin-1-yl)acetate |
InChI |
InChI=1S/C23H28N2O4/c1-23(2,3)29-22(27)24-19(21(26)28-4)20-18-13-9-8-10-16(18)14-15-25(20)17-11-6-5-7-12-17/h5-13,19-20H,14-15H2,1-4H3,(H,24,27) |
Clave InChI |
MQMRATAJOZFNQR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1C2=CC=CC=C2CCN1C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



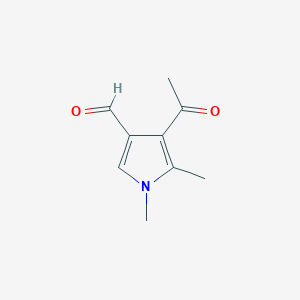
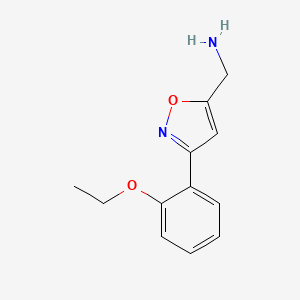
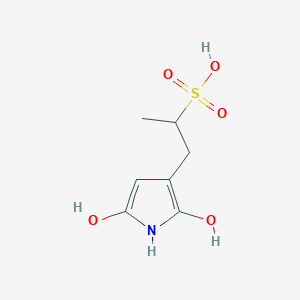



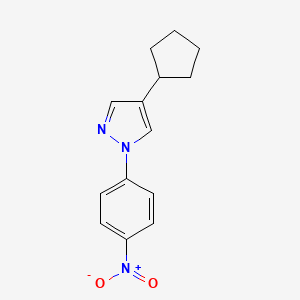
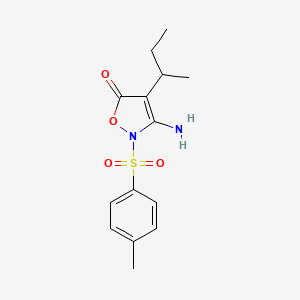

![3,6-Difluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12875930.png)

![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)
